molecular formula C₁₇H₁₉N₅O₅ B1145611 (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 110505-76-5

(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B1145611
CAS No.: 110505-76-5
M. Wt: 373.36
InChI Key:
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Description

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule featuring a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Hydroxybenzyl Group: This step involves the nucleophilic substitution reaction where the hydroxybenzylamine is introduced to the purine base.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure selective reactions at desired positions.

    Final Assembly: The final step involves the coupling of the purine base with the tetrahydrofuran ring, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

    Nucleoside Analogues: The compound can be used as a building block for the synthesis of nucleoside analogues, which are crucial in the study of DNA and RNA functions.

Biology

    Enzyme Inhibition: It can act as an inhibitor for enzymes involved in nucleic acid metabolism, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

    Antiviral Agents: Due to its structural similarity to natural nucleosides, the compound can be explored as a potential antiviral agent, particularly against viruses that rely on nucleoside analogues for replication.

    Anticancer Agents: The compound’s ability to interfere with nucleic acid synthesis makes it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting viral infections and cancer.

Mechanism of Action

The compound exerts its effects primarily through its interaction with nucleic acid synthesis pathways. By mimicking natural nucleosides, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or virus-infected cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug that also mimics nucleosides.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A nucleoside analogue used in chemotherapy.

Uniqueness

The compound’s unique structure, featuring a hydroxybenzyl group and a tetrahydrofuran ring, distinguishes it from other nucleoside analogues. This structural uniqueness may confer specific advantages in terms of binding affinity and selectivity for certain enzymes or receptors.

Conclusion

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol holds significant potential in various fields of scientific research and industry. Its unique structure and versatile reactivity make it a valuable candidate for the development of new therapeutic agents and the study of nucleic acid-related processes.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTVBCOBYCGDJR-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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